molecular formula C9H11BrO B2988584 2-(4-Bromo-2-methylphenyl)ethanol CAS No. 866930-93-0

2-(4-Bromo-2-methylphenyl)ethanol

Cat. No. B2988584
CAS RN: 866930-93-0
M. Wt: 215.09
InChI Key: SPUJMAZDWJOCFS-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-methylphenyl)ethanol”, also known as “2-bromo-1-(4-methylphenyl)ethan-1-ol”, is a chemical compound with the molecular formula C9H11BrO . It is also known as “4-Methylphenethyl alcohol” and "2-(p-Tolyl)ethanol" .


Molecular Structure Analysis

The molecular weight of “2-(4-Bromo-2-methylphenyl)ethanol” is 215.09 . The InChI code for this compound is 1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis .

Scientific Research Applications

Receptor Differentiation

The structural modification of compounds similar to 2-(4-Bromo-2-methylphenyl)ethanol has been used in differentiating receptor types. For instance, structural changes in related compounds have led to insights into β-receptor populations, dividing them into β-1 and β-2 types, as seen in research by Lands, Ludueña, and Buzzo (1967) (Lands, Ludueña, & Buzzo, 1967).

Enantioselective Resolution

The resolution of similar compounds has been achieved through enantioselective methods like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This approach is significant in the synthesis of adrenergic agents, as demonstrated by Conde et al. (1998) (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Extraction from Aqueous Solutions

Research by Reis et al. (2006) explores the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally related compound, from aqueous solutions using emulsion liquid membranes. This method could be applicable for 2-(4-Bromo-2-methylphenyl)ethanol extraction as well (Reis, Freitas, Ferreira, & Carvalho, 2006).

Synthesis Improvement

Hashmi et al. (2006) presented a new procedure for synthesizing a similar compound, 2-(4-propylphenyl)ethanol, reducing side-products and improving purification, which could be relevant for synthesizing 2-(4-Bromo-2-methylphenyl)ethanol (Hashmi, Burkert, Bats, & Martyniak, 2006).

β-Adrenergic Blockers Synthesis

The synthesis of β-adrenergic receptor blocking drugs involves precursors similar to 2-(4-Bromo-2-methylphenyl)ethanol. Kapoor et al. (2005) achieved enantiomerically pure forms of these precursors through enzymatic transesterification, highlighting potential applications in drug synthesis (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).

Enantioselective Microbial Reduction

Patel et al. (2004) demonstrated the enantioselective microbial reduction of substituted acetophenones to produce chiral intermediates. This method could potentially be applied to the synthesis of chiral forms of 2-(4-Bromo-2-methylphenyl)ethanol (Patel, Goswami, Chu, Donovan, Nanduri, Goldberg, Johnston, Siva, Nielsen, Fan, He, Shi, Wang, Eiring, Cazzulino, Singh, & Mueller, 2004).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation when handling "2-(4-Bromo-2-methylphenyl)ethanol" .

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUJMAZDWJOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenyl)ethanol

Synthesis routes and methods I

Procedure details

(4-Bromo-2-methylphenyl)acetic acid (59 g, 258 mmol) was dissolved in THF (100 mL), and cooled in an ice-bath to 0° C. Borane (1 M in THF, 310 mL, 1.2 eq) was added dropwise. During the addition the temperature rose slowly to 20° C. After complete addition, the ice-bath was removed and stirring was continued for 2 hours. The reaction mixture was poured into sat. aq. K2CO3 (300 mL), and the obtained suspension was diluted with H2O (500 mL). The THF layer was separated and concentrated under reduced pressure. The aqueous layer was extracted with EtOAc (2×250 mL, 1×100 mL). The residue from the concentrated THF layer was dissolved in the combined organic layer, which was washed with brine. The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure, yielding the crude product (54.6 g) as a brown oil. The crude product was purified by column chromatography (SiO2, 2 L of 30% EtOAc in heptanes, Rf=0.3). Desired fractions were combined and concentrated under reduced pressure, yielding the title compound as a yellow oil (31.6 g, 144 mmol, 56%). 1H-NMR (CDCl3, 300 MHz) δ ppm 2.3 (s, 3H); 2.68 (t, 2H); 2.82 (t, 2H); 7.07 (d, 1H); 7.30 (d, 2H).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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310 mL
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Yield
56%

Synthesis routes and methods II

Procedure details

A solution of 30A (1.5 g, 7.6 mmol) in 0.5 M 9-BBN in THF (40 mL, 20 mmol) was heated at 120° C. in a sealed tube for 15 min in a microwave. The mixture was cooled to 0° C. in a 250 mL Erlenmeyer flask. NaOH (1.0 M, 40 mL) then H2O2 (30%, 40 mL) were added slowly dropwise while maintaining the internal temperature below 30° C. HCl (1.0 M, 40 mL) was added and the mixture was extracted with Et2O (2×100 mL). The organics were combined, washed with NaHCO3, brine, dried over Na2SO4 and concentrated in vacuo. The crude oil was purified by flash chromatography (0% to 50% hexanes in EtOAc) to yield 30B (1.05 g, 64%) as a clear oil. 1H NMR (400 MHz, MeOD) δ ppm 2.30 (s, 3 H) 2.80 (t, J=7.20 Hz, 2 H) 3.69 (t, J=7.07 Hz, 2 H) 7.06 (d, J=8.08 Hz, 1 H) 7.23 (dd, J=8.21, 1.89 Hz, 1 H) 7.28-7.31 (m, 1 H).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
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reactant
Reaction Step Three
Name
Yield
64%

Synthesis routes and methods III

Procedure details

6.31 mL (6.31 mmol, 1M solution in THF) of lithium aluminum hydride was added at −5° C. to a solution of 4.00 g (6.31 mmol) of tert-butyl (4-bromo-2-methylphenyl)acetate in 50 mL of THF. The reaction mixture was heated to RT and stirred at this temperature until the reaction was complete. 0.3 mL of water, 0.3 mL of 15% aqueous sodium hydroxide solution, and 0.9 mL of water were added successively. After filtration, the organic phase was dried over magnesium sulfate and the solvent was eliminated in vacuo. Further purification was carried out by column chromatography on silica gel (PE/EtOAc 8:2). Yield: 1.02 g (75% of theoretical); C9H11BrO (M=215.087); calc.: molpeak (M)+:214/216 (Br); found: molpeak (M)+:214/216 (Br); Rf value: 0.59 (silica gel, PE/EtOAc 8:2).
Quantity
6.31 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4-bromo-2-methylphenyl)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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